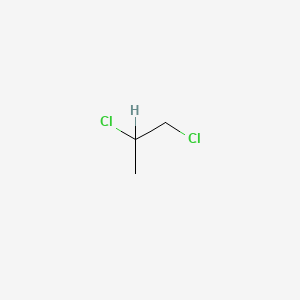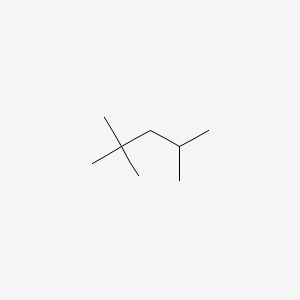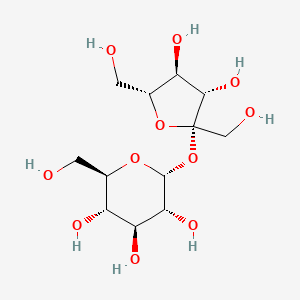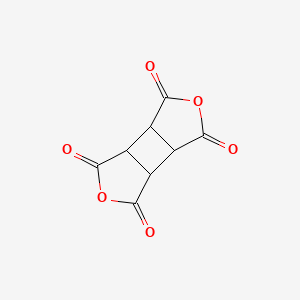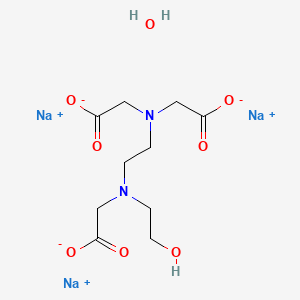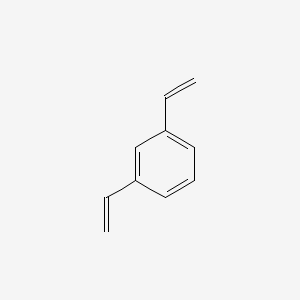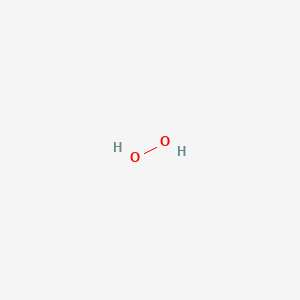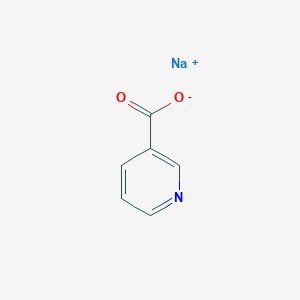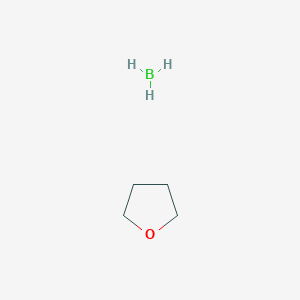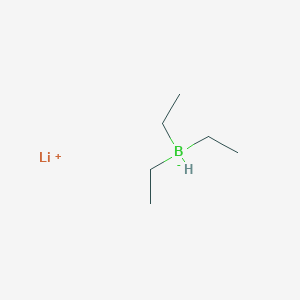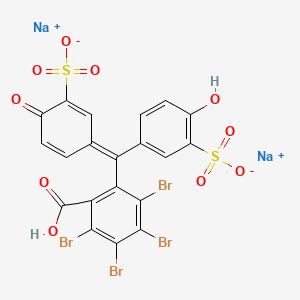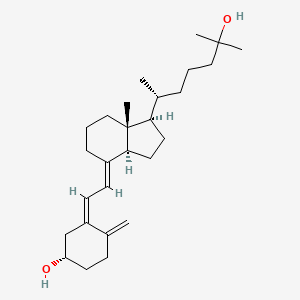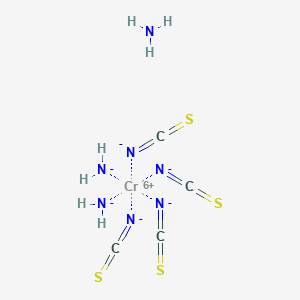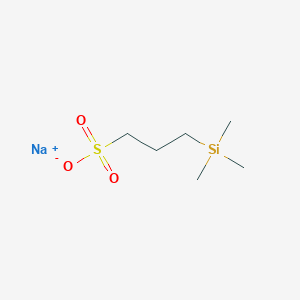
sodium;3-trimethylsilylpropane-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: 13,14-dihydro-15-keto Prostaglandin A2 is synthesized through the non-enzymatic dehydration of 13,14-dihydro-15-keto Prostaglandin E2. This process is accelerated by the presence of albumin . Further decomposition of 13,14-dihydro-15-keto Prostaglandin A2 by the intentional addition of a base produces bicyclo Prostaglandin E2 .
Industrial Production Methods: Currently, 13,14-dihydro-15-keto Prostaglandin A2 is primarily produced for research purposes and is not widely manufactured on an industrial scale .
化学反応の分析
Types of Reactions:
Reduction: The compound can be reduced to form other prostaglandin derivatives.
Substitution: Substitution reactions involving 13,14-dihydro-15-keto Prostaglandin A2 can lead to the formation of different prostaglandin analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products Formed:
Bicyclo Prostaglandin E2: Formed through the decomposition of 13,14-dihydro-15-keto Prostaglandin A2 by the addition of a base.
Other Prostaglandin Derivatives: Formed through oxidation and reduction reactions.
科学的研究の応用
13,14-dihydro-15-keto Prostaglandin A2 has several scientific research applications:
作用機序
13,14-dihydro-15-keto Prostaglandin A2 exerts its effects by acting as a biomarker for Prostaglandin E2 synthesis. It is involved in various cellular signaling pathways, particularly those related to inflammation and immune response. The compound interacts with specific receptors on cell surfaces, triggering a cascade of molecular events that lead to its biological effects.
類似化合物との比較
- 13,14-dihydro-15-keto Prostaglandin E2
- Bicyclo Prostaglandin E2
- 15-keto Prostaglandin F2α
Comparison:
- 13,14-dihydro-15-keto Prostaglandin E2: This compound is a precursor to 13,14-dihydro-15-keto Prostaglandin A2 and undergoes non-enzymatic dehydration to form it.
- Bicyclo Prostaglandin E2: Formed from the further decomposition of 13,14-dihydro-15-keto Prostaglandin A2, it serves as a stable marker for Prostaglandin E2 biosynthesis .
- 15-keto Prostaglandin F2α: This compound is a major circulating metabolite of Prostaglandin F2α and is formed through the reduction of the C-13,14 double bond in 15-keto Prostaglandin F2α .
特性
IUPAC Name |
sodium;3-trimethylsilylpropane-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16O3SSi.Na/c1-11(2,3)6-4-5-10(7,8)9;/h4-6H2,1-3H3,(H,7,8,9);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEXKRHYVOGVDA-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCCS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)CCCS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NaO3SSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
